
Daphneolone
Overview
Description
Daphneolone is a naturally occurring compound found in the plant species Stellera chamaejasme L. It is known for its diverse biological activities, including insecticidal properties.
Mechanism of Action
Target of Action
Daphneolone, a compound isolated from Stellera chamaejasme L., has been found to exhibit significant insecticidal activity . The primary targets of this compound are certain species of insects, particularly Aphis gossypii .
Mode of Action
It is known that this compound and its analogues interact with their targets, leading to their insecticidal activity
Biochemical Pathways
Given its insecticidal activity, it is likely that this compound interferes with essential biochemical pathways in insects, leading to their mortality
Result of Action
The primary result of this compound’s action is its insecticidal activity. In particular, it has been shown to be effective against Aphis gossypii . One study found that a compound containing a furan ring, which is an analogue of this compound, showed excellent insecticidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daphneolone can be synthesized using various synthetic routes. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the chalcone structure. The reaction typically takes place under reflux conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Daphneolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Daphneolone serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: It exhibits significant biological activities, including insecticidal, antimicrobial, and anticancer properties.
Medicine: this compound and its derivatives are being explored for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: This compound is used in the development of pesticides and other agrochemical products
Comparison with Similar Compounds
Daphneolone can be compared with other similar compounds, such as:
Daphnetin: Another coumarin derivative with diverse therapeutic potentials.
Daphnoretin: Known for its anti-inflammatory and anticancer activities.
Daphnodorin: Exhibits significant antimicrobial properties.
This compound stands out due to its unique combination of biological activities and its potential for use in various scientific and industrial applications.
Properties
IUPAC Name |
3-hydroxy-1-(4-hydroxyphenyl)-5-phenylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-15-10-7-14(8-11-15)17(20)12-16(19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-11,16,18-19H,6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPDNNXUSPXBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


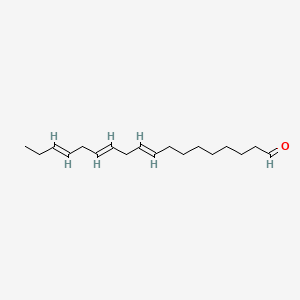
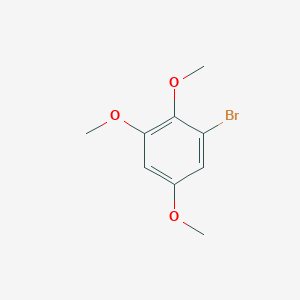
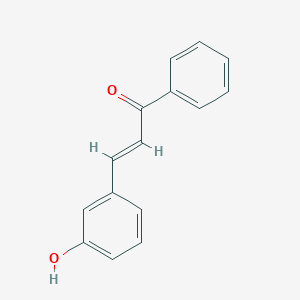
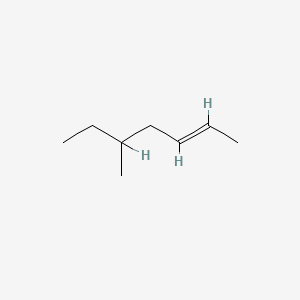
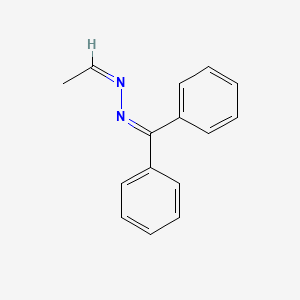

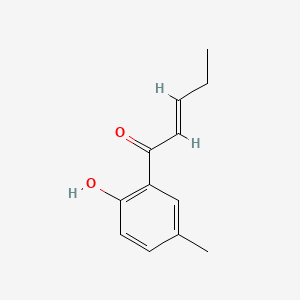
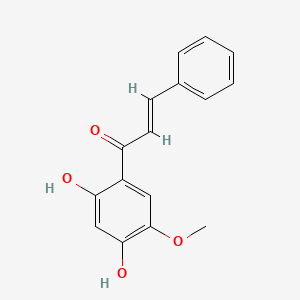


![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B1638064.png)
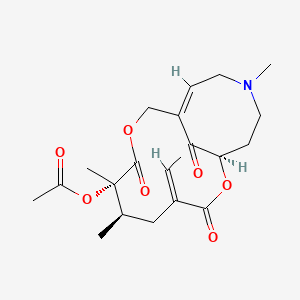
![(E)-But-2-enedioic acid;hexanedioic acid;[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol](/img/structure/B1638066.png)

